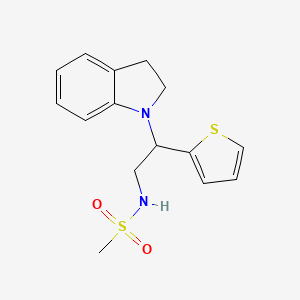

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide

Beschreibung

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide is a sulfonamide derivative characterized by a hybrid structure incorporating indoline and thiophene moieties linked via an ethyl bridge. The methanesulfonamide group (-SO₂NH₂CH₃) is a critical pharmacophore, often associated with enhanced solubility and bioactivity in medicinal chemistry.

Eigenschaften

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c1-21(18,19)16-11-14(15-7-4-10-20-15)17-9-8-12-5-2-3-6-13(12)17/h2-7,10,14,16H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFGPERTRZYETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive compound with various biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: The compound is being investigated for its therapeutic potential in treating diseases like cancer, infections, and inflammatory conditions. Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in biological processes, leading to the modulation of these pathways. The exact mechanism of action depends on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Thiophene-Containing Sulfonamides

- N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamide (RS17053) Structure: Shares a thiophene-like aromatic system (indole) linked to an ethyl-sulfonamide group. Key Difference: Lacks the indoline moiety and includes a chloro-substituted indole, which may alter receptor binding kinetics .

- N-(4-Formylphenyl)methanesulfonamide Structure: Simplifies the core to a benzene ring with a formyl group, retaining the methanesulfonamide group.

Indoline-Containing Compounds

Silodosin (KMD3213)

A61603 (N-(5-[4,5-dihydro-1H-imidazol-2-yl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide hydrochloride)

Functional Analogues

- Piperazinyl Quinolones with Thiophene Substituents Example: N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones. Key Feature: The thiophene moiety enhances antibacterial activity against Gram-positive pathogens. The target compound’s indoline group may similarly modulate bioactivity but via different mechanisms (e.g., enzyme inhibition vs. receptor binding) .

Comparative Physicochemical Properties

Notes:

- The target compound’s higher molecular weight and lipophilicity (due to indoline and thiophene) suggest improved membrane permeability compared to simpler sulfonamides.

- The sulfur atom in thiophene may contribute to metabolic stability via resistance to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.